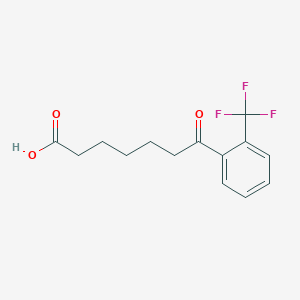

7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid

Descripción general

Descripción

7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid is an organic compound with the molecular formula C14H15F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and heptanoic acid derivatives.

Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common .

Análisis De Reacciones Químicas

Types of Reactions: 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide

Major Products:

Oxidation: Formation of 7-(2-trifluoromethylphenyl)heptanoic acid.

Reduction: Formation of 7-hydroxy-7-(2-trifluoromethylphenyl)heptanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that derivatives of heptanoic acid, including 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid, exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .

Case Study : A study investigating the structure-activity relationship (SAR) of various heptanoic acid derivatives found that modifications at the phenyl ring significantly enhanced anti-inflammatory activity, suggesting that the trifluoromethyl group plays a crucial role in this enhancement .

Lipid Metabolism Regulation

This compound has been studied for its potential role as an HMG-CoA reductase inhibitor, which is critical in cholesterol biosynthesis. Inhibitors of this enzyme can be beneficial in treating hyperlipidemia and associated cardiovascular diseases .

Case Study : Research published on related compounds demonstrated their effectiveness in lowering cholesterol levels in animal models, indicating a promising avenue for further exploration with this compound .

Antimicrobial Properties

The antimicrobial efficacy of heptanoic acid derivatives has also been explored. These compounds have shown activity against various bacterial strains, potentially offering new therapeutic options for infections resistant to conventional antibiotics .

Case Study : A comparative study on the antibacterial activity of different fatty acids highlighted that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis

Comparación Con Compuestos Similares

- 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid

- 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid

- 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid

Comparison:

Actividad Biológica

7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a heptanoic acid backbone with a keto group at the 7-position and a trifluoromethyl-substituted phenyl group. Its unique structure is believed to contribute to its biological properties, particularly in modulating enzyme activities.

Research indicates that this compound interacts with various biological systems, particularly through enzyme inhibition. It has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the metabolism of bioactive lipids.

Enzyme Inhibition

- FAAH Inhibition : The compound exhibits significant inhibition of FAAH, leading to increased levels of endocannabinoids, which may have therapeutic implications in pain management and inflammation reduction.

- COX-2 Activity : Preliminary studies suggest that it may also inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 value for COX-2 inhibition was reported at 0.04 μmol, comparable to established NSAIDs like celecoxib .

Biological Activity Data

The following table summarizes the biological activities and mechanisms reported for this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| FAAH Inhibition | Increases endocannabinoid levels | |

| COX-2 Inhibition | Reduces inflammatory mediators | |

| Anti-inflammatory Effects | Suppresses prostaglandin synthesis |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on RAW264.7 cells demonstrated that this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, indicating its anti-inflammatory potential .

- Animal Models : In carrageenan-induced paw edema models, the compound exhibited anti-inflammatory effects comparable to indomethacin, with effective dose values indicating strong activity against inflammation .

- Therapeutic Implications : Given its dual action on FAAH and COX-2, this compound holds promise for developing new analgesics or anti-inflammatory agents, particularly for conditions where traditional NSAIDs are contraindicated due to side effects .

Propiedades

IUPAC Name |

7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-7-5-4-6-10(11)12(18)8-2-1-3-9-13(19)20/h4-7H,1-3,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIIKTWIBQFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645405 | |

| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-01-0 | |

| Record name | ζ-Oxo-2-(trifluoromethyl)benzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.